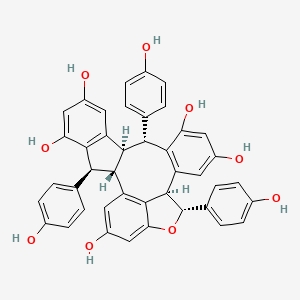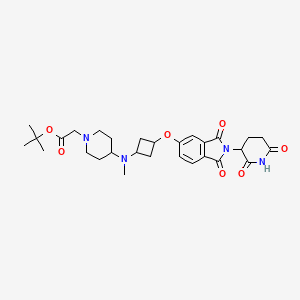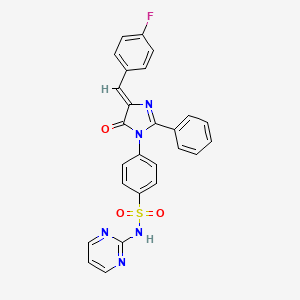
Anticancer agent 204
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has been shown to arrest the cell cycle of HepG2 cells in the G1 phase and induce apoptosis by reducing the level of mitochondrial membrane polarization . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 204 involves the fluorination of cinnamide derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. continuous flow synthesis has been highlighted as a promising approach for the production of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety .
化学反応の分析
Types of Reactions
Anticancer agent 204 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential biological activities .
科学的研究の応用
Anticancer agent 204 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of fluorination on the biological activity of cinnamide derivatives.
Biology: Investigated for its ability to induce apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored for its potential use in cancer treatment, particularly in targeting hepatocellular carcinoma cells.
作用機序
The mechanism of action of Anticancer agent 204 involves the induction of apoptosis in cancer cells. This is achieved through the reduction of mitochondrial membrane polarization, leading to the activation of apoptotic pathways. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Anthraquinones: Known for their anticancer activities, including inhibition of cancer cell proliferation and induction of apoptosis.
Vinca Alkaloids: Plant-derived compounds used in cancer treatment for their ability to inhibit cell division.
Polyphenols: Natural compounds with anticancer properties, including antioxidant and anti-inflammatory activities.
Uniqueness of Anticancer agent 204
This compound is unique due to its fluorinated cinnamide structure, which enhances its anticancer activity by inducing apoptosis through mitochondrial membrane polarization reduction. This specific mechanism of action and its ability to arrest the cell cycle in the G1 phase distinguish it from other similar compounds .
特性
分子式 |
C26H18FN5O3S |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
4-[(4Z)-4-[(4-fluorophenyl)methylidene]-5-oxo-2-phenylimidazol-1-yl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H18FN5O3S/c27-20-9-7-18(8-10-20)17-23-25(33)32(24(30-23)19-5-2-1-3-6-19)21-11-13-22(14-12-21)36(34,35)31-26-28-15-4-16-29-26/h1-17H,(H,28,29,31)/b23-17- |
InChIキー |
HOMRBLHASZFJNL-QJOMJCCJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)

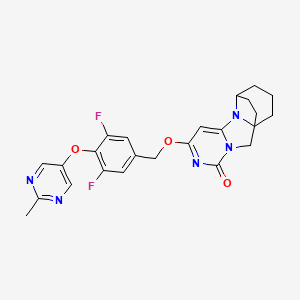
![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
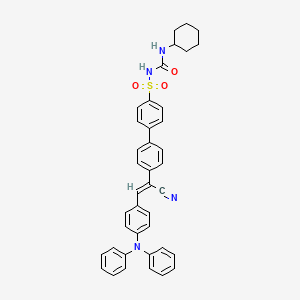
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)
